molecular formula C5H11NO3S B6159704 cyclopentyl sulfamate CAS No. 637772-41-9

cyclopentyl sulfamate

Cat. No. B6159704
CAS RN: 637772-41-9
M. Wt: 165.2
InChI Key:
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Description

Cyclopentyl sulfamate, also known as CPS, is an organic compound commonly used in laboratory experiments due to its wide range of applications in the scientific research field. CPS is a sulfamate ester, a type of compound containing both an ester and sulfamate functional groups. It is a colorless solid that is highly soluble in water and has a melting point of 130°C. CPS is used in a variety of laboratory experiments and has a number of biochemical and physiological effects.

Scientific Research Applications

Cyclopentyl sulfamate has a number of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as a reactant in the synthesis of various organic compounds. cyclopentyl sulfamate is also used in the synthesis of pharmaceuticals and agrochemicals, and it has been used in the synthesis of a number of drugs, such as aspirin and ibuprofen. Additionally, cyclopentyl sulfamate is used in the synthesis of various polymers, such as polyurethanes and polyethylene glycols.

Mechanism of Action

The mechanism of action of cyclopentyl sulfamate is not fully understood, but it is believed to involve a number of different processes. cyclopentyl sulfamate is believed to act as a nucleophile, meaning it can form a covalent bond with an electron-rich species, such as an alkene or an alkyne. Additionally, cyclopentyl sulfamate is believed to act as a catalyst for certain reactions, such as the hydrolysis of esters and amides. Finally, cyclopentyl sulfamate is believed to act as a proton donor, meaning it can donate a proton to an electron-deficient species, such as an alkene or an alkyne.
Biochemical and Physiological Effects
The biochemical and physiological effects of cyclopentyl sulfamate are not well understood, but it is believed to have a number of different effects. cyclopentyl sulfamate is believed to act as a weak acid, meaning it can donate a proton to an electron-deficient species. Additionally, cyclopentyl sulfamate is believed to act as a weak base, meaning it can accept a proton from an electron-rich species. Finally, cyclopentyl sulfamate is believed to act as an enzyme inhibitor, meaning it can inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using cyclopentyl sulfamate in laboratory experiments include its low cost, its high solubility in water, and its wide range of applications. Additionally, cyclopentyl sulfamate is relatively stable and is not easily decomposed by heat or light. However, there are a few limitations to using cyclopentyl sulfamate in laboratory experiments. For example, cyclopentyl sulfamate is a relatively weak acid and base, meaning it may not be suitable for certain reactions. Additionally, cyclopentyl sulfamate may not be suitable for certain biochemical or physiological experiments due to its potential to act as an enzyme inhibitor.

Future Directions

The potential future directions for cyclopentyl sulfamate in the scientific research field include its use as a reagent in organic synthesis, its use as a catalyst in the synthesis of peptides and proteins, its use in the synthesis of pharmaceuticals and agrochemicals, and its use in the synthesis of various polymers. Additionally, cyclopentyl sulfamate may be used in the development of new drugs and in the development of new materials. Finally, cyclopentyl sulfamate may be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

Cyclopentyl sulfamate can be synthesized in a two-step process. The first step involves the reaction of cyclopentanol and dimethyl sulfate, which produces cyclopentyl methyl sulfate. This reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of cyclopentyl methyl sulfate and sodium hydroxide, which produces cyclopentyl sulfamate. This reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of cyclopentyl sulfamate can be achieved through a two-step process involving the reaction of cyclopentylamine with chlorosulfonic acid followed by treatment with ammonia.", "Starting Materials": [ "Cyclopentylamine", "Chlorosulfonic acid", "Ammonia" ], "Reaction": [ "Step 1: Cyclopentylamine is added dropwise to chlorosulfonic acid at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature.", "Step 2: The resulting product is then treated with ammonia gas at room temperature for 2-3 hours. The product is isolated by filtration and washed with water to yield cyclopentyl sulfamate." ] }

CAS RN

637772-41-9

Product Name

cyclopentyl sulfamate

Molecular Formula

C5H11NO3S

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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